molecular formula C14H14N2O3S2 B2452766 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide CAS No. 1356783-01-1

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide

Cat. No.: B2452766
CAS No.: 1356783-01-1
M. Wt: 322.4
InChI Key: KIGJSWQEASKKND-UHFFFAOYSA-N
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Description

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene carboxamide scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery . Thiophene derivatives are considered privileged pharmacophores due to their versatile biological attributes and are found in numerous FDA-approved drugs and investigational compounds . Specifically, the thiophene carboxamide core is a structure of high interest in oncology research; recent studies on novel compounds with this scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The incorporation of a sulfonamide group in the molecular structure is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties . Researchers are exploring this class of compounds for their potential to act through mechanisms such as caspase activation, induction of mitochondrial depolarization, and modulation of reactive oxygen species (ROS) production, which are key pathways in programmed cell death . This product is provided For Research Use Only and is intended for use in cell-based assays, biochemical screening, and early-stage pharmacological studies to further elucidate the properties and potential applications of thiophene-based molecules. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-10-9-12(13(15)17)14(20-10)16-21(18,19)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3,(H2,15,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGJSWQEASKKND-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C13H13N1O2S1
  • Molecular Weight: 253.36 g/mol

Anticancer Properties

Recent studies have indicated that 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide exhibits significant anticancer activity. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Table 1: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Activation of caspase pathways

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Experimental models have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity
A study involving a rodent model of inflammation revealed that administration of the compound significantly reduced swelling and pain associated with induced inflammation. The reduction in inflammatory markers was quantified through ELISA assays, showcasing a decrease in TNF-alpha and IL-6 levels.

The biological activity of 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide is attributed to its ability to modulate various signaling pathways:

  • Apoptotic Pathways : The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential disruption and subsequent release of cytochrome c.
  • Cytokine Modulation : It inhibits NF-kB signaling, which is crucial for the expression of many pro-inflammatory cytokines.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Its half-life suggests that it may require multiple dosing for sustained therapeutic effects.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Bioavailability~50%
Half-life4 hours
MetabolismHepatic

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the thiophene core and sequentially introducing substituents. Key steps include sulfonamide formation via reaction of an amine with a sulfonyl chloride under basic conditions (e.g., triethylamine in DMF). Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products. For example, EDC coupling is effective for amide bond formation between carboxylic acids and amines .
  • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Determines substituent positions and confirms regioselectivity (e.g., 1^1H and 13^13C NMR for thiophene ring protons and carboxamide groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., LC-MS with electrospray ionization) .
  • X-ray Crystallography : Resolves 3D structure using SHELX for refinement and ORTEP-III for visualization. This is critical for confirming stereochemistry (e.g., (E)-configured styryl sulfonyl group) .

Q. How do functional groups influence the biological activity of this compound?

  • Key Groups :

  • Sulfonamide : Enhances solubility and potential enzyme inhibition via hydrogen bonding.
  • Thiophene Ring : Modulates electronic properties and π-π stacking interactions.
  • Carboxamide : Critical for target binding (e.g., JNK kinase inhibition via JIP-1 mimicry) .
    • Experimental Evidence : Replacement of the carboxamide with esters or cyano groups reduces activity by >90%, highlighting its necessity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for thiophene-3-carboxamide derivatives?

  • Approach :

  • Systematic Substitution : Test analogs with single substitutions (e.g., methyl groups at positions 4 or 5 on the thiophene). For example, 4,5-dimethyl substitution reduces JNK1 inhibition (IC50_{50} >25 μM vs. 5.4 μM for unsubstituted analogs) .
  • Binding Assays : Use biophysical methods (e.g., TR-FRET or surface plasmon resonance) to quantify target affinity and distinguish steric vs. electronic effects .
    • Case Study : Replacing the thiophene with a phenyl ring abolishes activity, confirming the heterocycle’s role in binding .

Q. What experimental approaches optimize pharmacokinetic properties like plasma and microsomal stability?

  • Methodology :

  • Plasma Stability Assay : Incubate compound with fresh rat plasma at 37°C, terminate reactions with methanol at timed intervals, and quantify remaining compound via LC-MS .
  • Microsomal Stability : Use rat liver microsomes with NADPH cofactor; monitor metabolite formation over 60 minutes. Compare to controls with known stability profiles .
    • Optimization : Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative metabolism or modify sulfonamide substituents to enhance metabolic resistance .

Q. How to design assays to evaluate JNK1 inhibition and substrate displacement?

  • Assay Platforms :

  • DELFIA : Measure displacement of biotinylated pep-JIP1 using Eu-labeled GST antibodies in 96-well plates. IC50_{50} values correlate with competitive binding .
  • LanthaScreen™ TR-FRET : Quantify JNK1 kinase activity by monitoring phosphorylation of ATF2 substrate. Use ATP and JNK1 in a time-resolved format to determine inhibition kinetics .
    • Controls : Include unlabeled peptide (positive control) and DMSO-only wells (negative control) to validate assay robustness .

Q. What challenges arise in ensuring purity during multi-step synthesis, and how are they addressed?

  • Challenges :

  • Byproduct Formation : Side reactions during sulfonylation or amide coupling.
  • Purification Difficulty : Polar intermediates complicating column chromatography.
    • Solutions :
  • Optimized Workup : Use acid-base extraction to remove unreacted sulfonyl chlorides.
  • Advanced Chromatography : Employ reverse-phase HPLC with C18 columns for final purification .

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